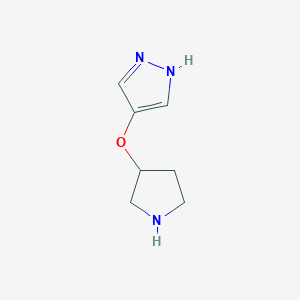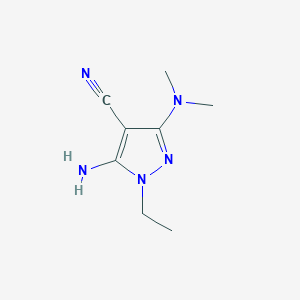![molecular formula C13H19NO2S B13336219 Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13336219.png)
Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multicomponent reactions. One common method involves the reaction of ethyl isothiocyanate with an amino-ester precursor, leading to cyclization and formation of the desired thiophene derivative . Another approach includes the acylation of the amino-ester with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et3N), followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions and cyclization processes, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaOH or K2CO3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly in inducing apoptosis in breast cancer cells.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It serves as an intermediate in the synthesis of other heterocyclic compounds and dyes.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function . The compound’s ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 7 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C13H19NO2S |
|---|---|
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-4-16-13(15)10-9-6-7(2)5-8(3)11(9)17-12(10)14/h7-8H,4-6,14H2,1-3H3 |
InChI-Schlüssel |
RRYLOCJDJWLGBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(L-Prolyl)-3a-(hydroxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B13336140.png)


![N,2-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13336157.png)

![4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13336170.png)
![(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336175.png)



![Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13336206.png)

![2-(Propan-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B13336210.png)

